2-(6-Aminopyridin-2-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminopyridin-2-yloxy)ethanol is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-2-yloxy)ethanol typically involves the reaction of 6-aminopyridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{6-Aminopyridine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amino group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-2-yloxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-(6-Aminopyridin-2-yloxy)acetaldehyde.
Reduction: Formation of 2-(6-Aminopyridin-2-yloxy)ethylamine.
Substitution: Formation of 2-(6-Aminopyridin-2-yloxy)ethyl halides.
Scientific Research Applications
2-(6-Aminopyridin-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-2-yloxy)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminopyridin-2-yloxy)ethanol
- 2-(4-Aminopyridin-2-yloxy)ethanol
- 2-(5-Aminopyridin-2-yloxy)ethanol
Uniqueness
2-(6-Aminopyridin-2-yloxy)ethanol is unique due to the specific positioning of the amino and ethoxy groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(6-aminopyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2/c8-6-2-1-3-7(9-6)11-5-4-10/h1-3,10H,4-5H2,(H2,8,9) |
InChI Key |
WPQVRYBNMJKCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.